2-Bromo-4-methyl-5-phenylthiazole

Catalog No.
S15840695
CAS No.
M.F
C10H8BrNS
M. Wt
254.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methyl-5-phenylthiazole

Product Name

2-Bromo-4-methyl-5-phenylthiazole

IUPAC Name

2-bromo-4-methyl-5-phenyl-1,3-thiazole

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

InChI

InChI=1S/C10H8BrNS/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

OPGKQKVVTVJLJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C2=CC=CC=C2

2-Bromo-4-methyl-5-phenylthiazole is an organic compound with the molecular formula C10H8BrNSC_{10}H_8BrNS and a molecular weight of 254.15 g/mol. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The compound features a bromine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position of the thiazole ring. Its structure can be represented as follows:

InChI 1S C10H8BrNS c1 7 8 11 9 12 13 7 10 5 3 2 4 6 10 h2 6H 1H3\text{InChI 1S C10H8BrNS c1 7 8 11 9 12 13 7 10 5 3 2 4 6 10 h2 6H 1H3}

The compound is slightly soluble in water and has a melting point ranging from 55 to 59 °C .

Due to its functional groups:

  • Suzuki-Miyaura Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group, allowing for palladium-catalyzed cross-coupling with arylboronic acids to introduce various aryl substituents at the thiazole ring.
  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to diverse derivatives of the compound.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 2-Bromo-4-methyl-5-phenylthiazole typically involves several steps:

  • Formation of Thiazole Ring: A common method includes reacting thiourea with an appropriate bromo-substituted ketone under basic conditions. For instance, 2-bromo-1-phenylethanone can react with thiourea to form the thiazole ring .
  • Halogenation: The final step often involves bromination to introduce the bromine atom at the desired position on the thiazole ring. This can be accomplished using brominating agents such as N-bromosuccinimide.

2-Bromo-4-methyl-5-phenylthiazole is primarily used in organic synthesis as an intermediate for creating more complex molecules. Its applications include:

  • Pharmaceutical Development: As a precursor for compounds with potential therapeutic effects.
  • Material Science: Utilized in the development of polymers or materials where thiazole-based structures are beneficial.

Several compounds share structural similarities with 2-Bromo-4-methyl-5-phenylthiazole. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Bromo-4-methylthiazoleBromine at position 2, methyl group at position 4Lacks phenyl substitution
2-Bromo-5-methylthiazoleBromine at position 2, methyl group at position 5Different positioning of methyl group
2-Bromo-thiazoleSimple thiazole structure without additional groupsLess complex than 2-Bromo-4-methyl-5-phenylthiazole
4-MethylthiazoleMethyl group at position 4 onlyNo halogen substituents

These compounds illustrate variations in substitution patterns that can influence their chemical reactivity and biological activity. Each compound's unique features contribute to its potential applications in various fields such as medicinal chemistry and materials science.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

252.95608 g/mol

Monoisotopic Mass

252.95608 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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